Product packaging for Octa-1,7-dien-2-OL(Cat. No.:CAS No. 133844-61-8)

Octa-1,7-dien-2-OL

Cat. No.: B590390
CAS No.: 133844-61-8
M. Wt: 126.199
InChI Key: XUMIWMIJWVVQAD-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Considerations in Octadienol Research

The systematic naming of organic compounds is crucial for unambiguous communication in chemical research. According to IUPAC nomenclature, the compound of interest is designated as Octa-1,7-dien-2-ol . This name precisely describes an eight-carbon chain with double bonds at the first and seventh positions and a hydroxyl group on the second carbon.

Isomerism is a key consideration in the study of octadienols, as the placement of the double bonds and the hydroxyl group dramatically influences the molecule's chemical and physical properties. This compound is a structural isomer of several other octadienols, with "Octa-2,7-dien-1-ol" being a prominent and more extensively researched example. nih.gov The difference in the location of the hydroxyl group—at position 2 in the target compound versus position 1 in its well-known isomer—leads to fundamental differences in their classification and reactivity. This compound is a secondary allylic alcohol, while octa-2,7-dien-1-ol is a primary allylic alcohol.

A comparison of key isomers highlights these structural distinctions:

Compound NameMolecular FormulaIUPAC NameCAS NumberStructural Class
This compound C₈H₁₄OThis compoundNot assignedSecondary Allylic Alcohol
Octa-2,7-dien-1-olC₈H₁₄O(2E)-octa-2,7-dien-1-ol23578-51-0Primary Allylic Alcohol
Octa-1,7-dien-3-olC₈H₁₄Oocta-1,7-dien-3-ol30385-19-4Secondary Allylic Alcohol

This table presents a comparison of this compound with its isomers. Note the lack of a specific CAS number for this compound, indicating its limited commercial availability and research focus.

Historical Context and Significance in Organic Synthesis

While specific historical milestones for the synthesis of this compound are not well-documented in scientific literature, the broader class of octadienols has a significant history rooted in the telomerization of butadiene. The synthesis of its isomer, octa-2,7-dien-1-ol, from butadiene and water is a well-established industrial process. vulcanchem.com This reaction, typically catalyzed by palladium complexes, combines two molecules of butadiene with one molecule of water. vulcanchem.com

The general significance of octadienols in organic synthesis is substantial. They are valuable precursors for a variety of chemical transformations. For instance, the primary alcohol functionality and the terminal double bonds of octa-2,7-dien-1-ol allow for a range of reactions, including oxidation, esterification, and hydrogenation. vulcanchem.com This isomer is a key intermediate in the production of 1,9-nonanediamine, a monomer used in the synthesis of polyamides. vulcanchem.com

Given its structure as a secondary allylic alcohol, this compound would be expected to exhibit reactivity characteristic of this functional group, making it a potentially valuable, though less explored, synthetic intermediate.

Scope and Research Objectives for this compound Studies

The scope of research specifically targeting this compound appears to be limited, with a notable absence of dedicated studies in the available scientific literature. However, based on its structure, several potential research objectives can be proposed.

Potential Research Focus Areas for this compound:

Development of Selective Synthesis Methods: A primary research objective would be the development of efficient and stereoselective methods to synthesize this compound. This could involve the selective hydration of the corresponding diene, 1,7-octadiene (B165261), or the catalytic functionalization of butadiene.

Exploration of Unique Reactivity: As a secondary allylic alcohol, this compound would likely undergo a different set of reactions compared to its primary alcohol isomers. Research could focus on its oxidation to the corresponding ketone, its use in asymmetric synthesis, and its participation in metal-catalyzed cross-coupling reactions.

Application as a Chiral Building Block: The hydroxyl group at the second carbon atom makes this compound a chiral molecule. This opens up possibilities for its use as a chiral building block in the synthesis of complex, biologically active molecules, provided that enantiomerically pure forms can be accessed.

Comparative Studies with Isomers: A systematic study comparing the reactivity and properties of this compound with other octadienol isomers would provide valuable insights into structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B590390 Octa-1,7-dien-2-OL CAS No. 133844-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octa-1,7-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3,9H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMIWMIJWVVQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665797
Record name Octa-1,7-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133844-61-8
Record name Octa-1,7-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octa 1,7 Dien 2 Ol and Its Isomers

Catalytic Telomerization Approaches

Catalytic telomerization, the dimerization of 1,3-dienes with the concurrent addition of a nucleophile, stands out as a highly atom-efficient method for synthesizing C8 compounds like octadienols. rsc.orgwikipedia.org This process has been extensively studied, leading to the development of various catalytic systems and process optimizations for industrial-scale production. rsc.orgin-academy.uz

Palladium-Catalyzed Butadiene Telomerization with Water

The palladium-catalyzed telomerization of 1,3-butadiene (B125203) with water is a direct and industrially relevant route to produce octadienols. juniperpublishers.comresearchgate.net In this reaction, two molecules of butadiene react with one molecule of water in the presence of a palladium catalyst to yield a mixture of octadienol isomers, primarily 2,7-octadien-1-ol (B1588117) and 1,7-octadien-3-ol. researchgate.netacs.org The reaction is typically carried out in the presence of a phosphine (B1218219) ligand and often utilizes a co-solvent or a biphasic system to facilitate the interaction of the aqueous and organic phases. juniperpublishers.comacs.org The presence of carbon dioxide has been shown to enhance the reaction, leading to high yields of octadienols. researchgate.net A key advantage of this method is the potential for high selectivity towards the linear isomer, 2,7-octadien-1-ol, which can be as high as 92-94%. juniperpublishers.comjuniperpublishers.com

Ligand Design and Catalyst Optimization in Telomerization

The choice of ligand is crucial for controlling the activity and selectivity of the palladium catalyst in butadiene telomerization. rsc.orgacs.org Various phosphine ligands have been investigated to optimize the synthesis of octadienols and their derivatives. rsc.orggoogle.com

Monophosphine ligands, such as triphenylphosphine (B44618) (PPh3), have been widely used; however, their performance can be surpassed by other designs. rsc.org For instance, electron-rich ligands and those with specific steric properties have demonstrated improved catalytic activity and selectivity. rsc.orgjuniperpublishers.com Bidentate phosphine ligands have also been explored, with their effectiveness often correlated to their bite angle. rsc.org The development of novel ligands, such as (benzo)furylphosphines and sterically encumbered oxaphosphaadamantanes, has led to highly efficient catalytic systems for producing 1-methoxy-2,7-octadiene (B8591526), a precursor to octadienols. juniperpublishers.comrsc.org Catalyst stability and activity are also influenced by the palladium precursor used. rsc.org

Table 1: Comparison of Ligands in Palladium-Catalyzed Butadiene Telomerization

LigandProduct SelectivityConversion RateKey Findings
Triphenylphosphine (TPP)~87% for 1-methoxy-2,7-octadieneModerateA standard ligand, but often outperformed by newer designs. researchgate.net
1,3-Dimesityl-imidazol-2-ylidene (IMes)97.5% for 1-methoxy-2,7-octadieneHighN-heterocyclic carbene ligand showing superior selectivity. researchgate.net
Tris(o-methoxyphenyl)phosphine (TOMPP)High for mono-telomerized products~80% yield with primary alcoholsEffective for telomerization with various alcohols without a solvent. juniperpublishers.comjuniperpublishers.com
(Benzo)furylphosphinesQuantitative yield for 1-methoxy-2,7-octadieneHigh (TON = 95,000)Enables efficient reaction even at ambient temperatures. rsc.org

Regio- and Stereoselectivity Control in Telomerization Reactions

Controlling the regioselectivity (linear vs. branched isomers) and stereoselectivity in butadiene telomerization is a significant challenge. rsc.orgacs.org The formation of the linear product, octa-1,7-dien-2-ol, versus its branched isomers is heavily influenced by the nature of the phosphine ligand and the reaction conditions. rsc.org Generally, nucleophilic attack at the less substituted end of the allyl intermediate is favored for steric reasons, leading to the linear product. wikipedia.org However, the electronic properties of the ligand can also play a critical role. rsc.org For non-symmetrical dienes like isoprene, controlling selectivity is even more complex, with the potential for up to 12 isomers. acs.org Research has shown that a combination of solvent choice, particularly its pKa, and ligand selection can direct the regioselectivity of the reaction. acs.org Asymmetric telomerization to produce chiral octadienols remains a developing area, with current methods often resulting in low enantioselectivity. chinesechemsoc.org

Continuous Production Processes for Octadienols

Continuous flow chemistry offers several advantages for the industrial production of octadienols and their derivatives, including improved safety, efficiency, and scalability. pharmafocusamerica.comthechemicalengineer.com The telomerization of butadiene is well-suited for continuous processes, which can be scaled up by extending the operation time or by running multiple reactors in parallel. pharmafocusamerica.comaurigeneservices.com This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. pharmafocusamerica.com

Industrial processes, such as the one developed by Dow Chemical for 1-octene (B94956) production, utilize the continuous telomerization of butadiene with methanol (B129727) to produce 1-methoxy-2,7-octadiene as a key intermediate. wikipedia.orgin-academy.uzresearchgate.net This intermediate is then hydrogenated and cracked to yield 1-octene and recyclable methanol. wikipedia.orgresearchgate.net The development of robust and highly active catalysts is essential for the economic viability of these continuous processes. researchgate.net While scaling from laboratory to industrial production presents challenges, the potential benefits of continuous manufacturing are driving ongoing research and development in this area. thechemicalengineer.comaurigeneservices.com

Table 2: Comparison of Batch vs. Continuous Processes for Chemical Synthesis

FeatureBatch ProcessContinuous Flow Process
Reactor Volume Large (e.g., 10,000 L)Small (e.g., a few milliliters)
Residence Time Several hoursSeconds to minutes
Heat Exchange Less efficientDrastically increased
Scalability Requires sequential scale-up through larger vesselsAchieved by longer run times or parallel reactors
Process Control Less preciseTighter control over parameters

Reductive Synthesis Routes

Reductive methods provide an alternative pathway to octadienols, often starting from more oxidized precursors.

Reduction of Octadienals and Dienynols

This compound can be synthesized through the reduction of corresponding carbonyl compounds or alkynes. For instance, the selective reduction of dienynols can yield dienols. An example of this is the catalytic hydrogenation of 3,7-dimethylocta-4,6-diyn-2-ol using a palladium-on-carbon (Pd/C) catalyst to produce (E)-7-methyl-3-methyleneocta-4,6-dien-2-ol. The selectivity of this reaction is dependent on the hydrogen pressure, with higher pressures potentially leading to over-reduction.

Another approach involves the synthesis of dienynols as precursors. For example, the reaction of acrolein with ethynyl (B1212043) magnesium bromide and vinyl bromide can produce a dienynol, which can then be further functionalized. anu.edu.au While not a direct route to this compound, these methods highlight the use of reductive steps in building the carbon skeleton and introducing the hydroxyl functionality.

Selective Hydrogenation Strategies for Unsaturated Precursors

Selective hydrogenation is a critical technique for the synthesis of octadienols from more unsaturated precursors, such as enynes or alkynes. The primary challenge lies in achieving partial reduction of a triple bond to a double bond without further reduction to a saturated alkane. thieme-connect.de

The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297), is a classic reagent for the semihydrogenation of alkynes to cis-alkenes. thieme-connect.demasterorganicchemistry.com The catalyst's deactivation prevents over-reduction of the newly formed double bond. thieme-connect.de For instance, the hydrogenation of an enyne precursor can yield the corresponding diene. The reaction is typically carried out under a hydrogen atmosphere at room temperature, and careful monitoring by techniques like thin-layer chromatography (TLC) is essential to stop the reaction upon consumption of the starting material. thieme-connect.de

Modern advancements have introduced a range of other catalysts to achieve high selectivity. These include nickel-based catalysts, which can provide either Z- or E-alkenes depending on the presence of specific ligands, and ruthenium complexes that can catalyze transfer hydrogenation using hydrogen donors like formic acid or alcohols. researchgate.netorganic-chemistry.org For example, a ruthenium(II) chloride complex with triphenylphosphine can selectively reduce alkynes in the presence of zinc and water. organic-chemistry.org Furthermore, palladium nanoparticles, sometimes alloyed with other metals like gold, have shown high activity and selectivity for alkyne hydrogenation, even at very low palladium concentrations. osti.gov The choice of catalyst and reaction conditions allows for fine-tuning of the stereochemical outcome, yielding specific isomers of this compound. organic-chemistry.org

Catalyst SystemPrecursor TypeProduct StereochemistryKey Features
Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂)Enynecis (Z)-AlkenePrevents over-hydrogenation. thieme-connect.demasterorganicchemistry.com
Nickel NanoparticlesAlkynecis (Z)-AlkeneHeterogeneous catalyst. researchgate.net
Nickel complex with multidentate ligandsAlkynetrans (E)-AlkeneHomogeneous catalyst. researchgate.net
Ruthenium complexes (e.g., Hoveyda-Grubbs)AlkyneVaries with ligandUtilizes transfer hydrogenation. organic-chemistry.org
Palladium-Gold (PdAu) NanoparticlesAlkyneHigh selectivity for alkeneResistant to sintering, high activity. osti.gov

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds, providing a powerful means to construct the carbon skeleton of octadienols.

Indium-mediated reactions are particularly noteworthy for their ability to be carried out in aqueous media, offering a greener alternative to many traditional organometallic reactions. mdpi.com The Barbier-type reaction, where an organoindium reagent is generated in situ, is a common strategy. mdpi.com For example, the reaction of an aldehyde with an allylic halide in the presence of indium metal can lead to the formation of a homoallylic alcohol. researchgate.net This methodology can be applied to the synthesis of octadienols by carefully selecting the appropriate aldehyde and allylic or propargylic halide precursors.

Research has shown that indium-mediated allylation can be performed with high diastereoselectivity, especially when chiral auxiliaries are used. mdpi.comresearchgate.net For instance, the addition of an in situ-formed allyl indium reagent to chiral N-tert-butanesulfinyl imines derived from α-keto aldehydes proceeds with excellent diastereoselectivity to furnish 5-aminoocta-1,7-dien-4-ol derivatives. researchgate.net Similarly, indium-mediated propargylation of aldehydes with propargyl bromide can yield homopropargylic alcohols, which can be further functionalized to create the desired dienol structure. mdpi.com The versatility of indium allows for one-pot, multi-component reactions, enhancing synthetic efficiency. mdpi.commdpi.com

Grignard and organolithium reagents are among the most powerful and widely used nucleophiles in organic synthesis. libretexts.orgtaylorandfrancis.com They are prepared by reacting an organic halide with magnesium or lithium metal, respectively, typically in an ether solvent. youtube.comlibretexts.orgadichemistry.com These reagents readily add to carbonyl compounds like aldehydes and ketones to form alcohols. libretexts.orglibretexts.org

For the synthesis of this compound, a suitable Grignard or organolithium reagent can be reacted with an appropriate electrophile. For example, the reaction of a Grignard reagent with an epoxide can open the ring to form an alcohol with a longer carbon chain. adichemistry.com The synthesis of a specific isomer of this compound would involve the strategic reaction of a Grignard reagent, such as an allylmagnesium halide, with an aldehyde or epoxide containing the remaining part of the carbon skeleton. thieme-connect.de

A significant challenge with these highly reactive reagents is their strong basicity, which makes them incompatible with acidic functional groups like alcohols or terminal alkynes in the substrate. libretexts.org Therefore, protection of such groups is often necessary. Despite this limitation, the high reactivity and commercial availability of a wide range of Grignard and organolithium reagents make them a cornerstone in the synthesis of complex molecules like octadienols. youtube.com

Organometallic ReagentTypical PrecursorsKey Features
OrganoindiumAldehydes, Ketones, Imines, Allylic/Propargylic HalidesCan be performed in aqueous media, high diastereoselectivity with chiral auxiliaries. mdpi.commdpi.comresearchgate.net
Grignard (R-MgX)Alkyl/Aryl Halides, Aldehydes, Ketones, Esters, EpoxidesHighly nucleophilic, forms C-C bonds effectively, requires anhydrous conditions. libretexts.orgadichemistry.comlibretexts.org
Organolithium (R-Li)Alkyl/Aryl Halides, Aldehydes, KetonesMore reactive than Grignard reagents, strong base, requires anhydrous conditions. libretexts.orgyoutube.comyoutube.com

Chiral Pool and Asymmetric Synthesis Strategies

The synthesis of specific enantiomers of chiral molecules is a major goal in modern organic chemistry, particularly for applications in pharmaceuticals and fragrances. Chiral pool synthesis and asymmetric catalysis are two powerful approaches to achieve this.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orguh.edu These compounds serve as inexpensive starting materials, providing a pre-existing stereocenter that can be incorporated into the target molecule. wikipedia.org For example, α-amino acids, available in both L- and D-forms, are versatile chiral building blocks. baranlab.orgmdpi.com

The synthesis of chiral octadienols can commence from a chiral precursor that contains a significant portion of the carbon backbone with the desired stereochemistry. For instance, a chiral amino acid can be chemically transformed through a series of reactions, preserving the original stereocenter, to create a chiral intermediate that is then elaborated into the final octadienol product. This approach has been successfully used in the total synthesis of various natural products. mdpi.com The use of chiral precursors from the chiral pool can significantly simplify the synthesis of enantiomerically pure compounds. rsc.orgnih.govnih.govrsc.org

When a suitable chiral precursor is not available, asymmetric synthesis methods are employed to create new stereocenters with high selectivity. york.ac.uk These methods can be categorized as diastereoselective or enantioselective. rsc.org

Diastereoselective synthesis involves reacting a chiral molecule with an achiral reagent to produce diastereomers in unequal amounts. The pre-existing chirality in the substrate influences the stereochemical outcome of the reaction. For example, the indium-mediated allylation of chiral N-tert-butanesulfinyl imines is a diastereoselective reaction that produces homoallylic amines with high stereocontrol. researchgate.netresearchgate.net These can then be converted to chiral octadienols. Another example is the reaction of a chiral stannane (B1208499) with an aldehyde, which can proceed with high diastereoselectivity to form syn- or anti-diol products, depending on the reaction conditions. nih.gov

Enantioselective synthesis creates a chiral product from achiral starting materials using a chiral catalyst or reagent. libretexts.org The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. libretexts.org A prominent example is the Sharpless asymmetric epoxidation, which uses a titanium catalyst and a chiral tartrate ligand to epoxidize allylic alcohols with high enantioselectivity. libretexts.org Organocatalysis, using small chiral organic molecules like proline, has also emerged as a powerful tool for enantioselective C-C bond formation. york.ac.ukscienceopen.com These methods allow for the synthesis of specific enantiomers of octadienols with high enantiomeric excess (ee). wiley-vch.deorganic-chemistry.org

ApproachDescriptionExample Application
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgmdpi.comSynthesis starting from L-amino acids or sugars. baranlab.orgbsb-muenchen.debeilstein-journals.org
Diastereoselective Synthesis A chiral center in the substrate directs the formation of a new stereocenter. nih.govIndium-mediated allylation of chiral imines. researchgate.netresearchgate.net
Enantioselective Synthesis A chiral catalyst or reagent induces chirality in the product from achiral precursors. libretexts.orgSharpless asymmetric epoxidation; organocatalyzed aldol (B89426) reactions. libretexts.orgscienceopen.com

Wittig Reaction and its Stereocontrol in Dienol Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. acs.orgmnstate.edu This method is particularly valuable as it forms a carbon-carbon double bond at a precisely controlled location, which is a distinct advantage over elimination reactions that can often yield a mixture of isomeric products. acs.orgmnstate.edu The reaction involves the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org

The synthesis of a dienol like this compound via the Wittig reaction would theoretically involve the reaction of an appropriate aldehyde with a phosphorus ylide carrying a hydroxyl group (or a protected version). For instance, hex-5-enal could be reacted with the ylide derived from a 2-hydroxyethyltriphenylphosphonium salt.

A critical aspect of the Wittig reaction is the stereochemical control of the newly formed double bond. The stereoselectivity (i.e., the preference for the Z or E isomer) is heavily influenced by the structure of the ylide and the reaction conditions. wikipedia.org The mechanism is understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.org

The key factors influencing stereoselectivity are:

Ylide Stability : Ylides are generally categorized as non-stabilized, semi-stabilized, or stabilized. Non-stabilized ylides (where the ylidic carbon is attached to alkyl or hydrogen groups) typically react under kinetic control to form Z-alkenes. Stabilized ylides (with an electron-withdrawing group like an ester on the ylidic carbon) tend to form the thermodynamically more stable E-alkenes. Semi-stabilized ylides, such as benzyl (B1604629) or allyl ylides, often produce mixtures of E and Z isomers.

Reaction Conditions : The presence of lithium salts can disrupt the kinetic control of non-stabilized ylides, leading to increased formation of the E-alkene. harvard.edu Therefore, "salt-free" conditions are often employed to maximize the yield of the Z-isomer. Solvent polarity can also play a role; for semi-stabilized ylides, increasing solvent polarity has been shown to favor the formation of Z-alkenes in some cases. researchgate.net

Schlosser Modification : For cases where the E-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which equilibrates it to the more stable threo-betaine, ultimately leading to the E-alkene. wikipedia.orgharvard.edu

Ylide TypeTypical ConditionsMajor Alkene IsomerRationale
Non-stabilized (e.g., R=Alkyl)Salt-free (e.g., NaHMDS, KHMDS as base)Z-alkeneKinetic control, favored early transition state. wikipedia.orgharvard.edu
Non-stabilized (e.g., R=Alkyl)With Li+ salts (e.g., n-BuLi as base)Mixture, increased E-alkeneReversibility of betaine formation. harvard.edu
Stabilized (e.g., R=CO2R')Standard conditionsE-alkeneThermodynamic control, formation of the more stable product.
AnySchlosser ModificationE-alkeneBase-mediated equilibration to the more stable threo-betaine intermediate. wikipedia.org

Novel and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have guided the development of new synthetic methods that are more efficient and environmentally benign. core.ac.ukhumanjournals.com These approaches aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. humanjournals.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. scielo.org.mx By using microwave irradiation, reaction mixtures can be heated efficiently and rapidly, which often leads to dramatic reductions in reaction times—from hours or days to mere minutes. humanjournals.comtandfonline.com This technique is considered a form of green chemistry, particularly as it can enable reactions under solvent-free conditions. scielo.org.mxcem.com

The benefits of microwave-assisted synthesis include:

Increased Reaction Rates : The rapid and direct heating of the reaction medium can accelerate the kinetics of the reaction.

Improved Yields and Purity : Shorter reaction times can minimize the formation of byproducts from decomposition or side reactions. tandfonline.com

Energy Efficiency : Microwave heating is more targeted and efficient than conventional heating methods.

This methodology has been successfully applied to the synthesis of various compounds, including diols and polyesters derived from them. tandfonline.comsciforum.net For example, the synthesis of isosorbide-derived diols saw reaction times decrease from a week with conventional heating to just a few hours under microwave irradiation, with an associated improvement in yield. tandfonline.com Similarly, the synthesis of PLA-diol has been optimized using microwave power to reduce the lengthy times required by traditional heating methods. researchgate.net

Reaction TypeConventional HeatingMicrowave-Assisted SynthesisReference
Isosorbide-diol Synthesis~7 days<8 hours tandfonline.com
Polycondensation for PLA-diol6-16 hours30 minutes researchgate.net
Unsaturated Polyester SynthesisLonger reaction timesReduced reaction times researchgate.net

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. rsc.org This has led to the development of solvent-free reactions and the use of more environmentally friendly alternatives.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or by adsorbing reagents onto solid supports like silica (B1680970) gel, alumina, or clays (B1170129) is a key green strategy. cem.comresearchgate.net This approach simplifies workup, reduces waste, and can sometimes enhance reaction rates and selectivity. Solvent-free oxidations of alcohols to the corresponding carbonyl compounds, for instance, have been shown to proceed efficiently using reagents like potassium permanganate (B83412) on a copper (II) sulfate (B86663) support. researchgate.net The combination of solvent-free conditions with microwave irradiation is particularly effective. cem.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as recyclable, non-volatile alternatives to traditional organic solvents. rsc.orgrsc.org Their use as catalysts in reactions like the Saucy-Marbet reaction for synthesizing unsaturated ketones has demonstrated high conversion and selectivity while eliminating the need for volatile solvents. rsc.org

Catalytic Methods: Developing highly efficient catalytic processes is fundamental to green synthesis. This includes transition-metal-catalyzed cross-coupling reactions, which allow for the construction of complex molecules with high atom economy. mdpi.com Environmentally benign approaches to these reactions may involve using water as a solvent or immobilizing the catalyst on a support for easy recovery and reuse. mdpi.com Photochemical methods, which use light to drive reactions, also represent a green approach by offering mild reaction conditions. acs.org

MethodologyPrincipleKey Advantage(s)Example Application
Solvent-Free (Neat/Solid Support)Eliminates volatile organic solvents.Reduced waste, simplified purification, lower environmental impact. researchgate.netOxidation of alcohols using KMnO4 on CuSO4·5H2O. researchgate.net
Ionic Liquid CatalysisUses non-volatile, recyclable ionic liquids as solvents/catalysts.Eliminates VOCs, catalyst can be reused. rsc.orgrsc.orgSaucy-Marbet reaction for unsaturated ketones. rsc.org
Aqueous Phase SynthesisUses water as a safe, non-toxic solvent.Environmentally benign, can enhance reactivity (hydrophobic effect). mdpi.comSuzuki-Miyaura coupling in water. mdpi.com
Photochemical SynthesisUses light to initiate reactions.Often proceeds under mild conditions, can enable unique transformations. acs.orgPhotoenolization/[4+2] cycloaddition for steroid synthesis. acs.org

Chemical Reactivity and Transformation Mechanisms of Octa 1,7 Dien 2 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C-2 position, being both secondary and allylic, dictates a specific pattern of reactivity, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions and Aldehyde/Ketone Formation

As a secondary alcohol, Octa-1,7-dien-2-ol is expected to undergo oxidation to form the corresponding ketone, Octa-1,7-dien-2-one. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the oxidation of secondary alcohols to ketones is a well-established chemical principle. The reactivity of other unsaturated alcohols supports this, where the alcohol group can be converted to a carbonyl group. cymitquimica.com For instance, the synthesis of related bicyclic dienones has been documented, showcasing the feasibility of oxidizing a secondary alcohol within a diene structure. tandfonline.com

The choice of oxidizing agent is crucial to selectively target the alcohol without affecting the two alkene moieties. A range of reagents is available for this purpose, from classic chromium-based oxidants to milder, more selective modern reagents.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily participate in etherification and esterification reactions. These reactions are fundamental for creating derivatives with altered physical and chemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride), often under acidic catalysis. Research on analogous compounds demonstrates this reactivity. For example, esters of 3,7-dimethyl-octa-1,7-dien-3-ol have been synthesized with various carboxylic acids. google.com Furthermore, enzyme-catalyzed esterification, which offers high selectivity, has been studied for various alcohols. Lipases, for instance, have shown optimal activity for the esterification of straight-chain alcohols with eight carbon atoms. nih.gov Dynamic kinetic resolution using a combination of a lipase (B570770) and a vanadium catalyst can transform racemic allylic alcohols into optically active allyl esters. organic-chemistry.org A patent describes the formation of 1,7-octadiene-3-ol acetate (B1210297) from butadiene and acetic acid, highlighting the esterification of a closely related secondary allylic dienol. google.com

Etherification can be accomplished through various methods, including the Williamson ether synthesis or metal-catalyzed reactions. Palladium-catalyzed allylic etherification represents a modern and efficient method for forming C-O bonds. frontiersin.org Rhodium-catalyzed allylic etherification of secondary allylic alcohols using copper(I) alkoxides has also been developed, showing excellent regio- and enantiospecificity. nih.gov

Nucleophilic Substitution at the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. cas.cn Therefore, the reaction requires the conversion of the hydroxyl group into a good leaving group. For secondary allylic alcohols like this compound, this transformation typically proceeds via an Sₙ1 mechanism. libretexts.orglibretexts.org

The mechanism involves two key steps:

Protonation: An acid catalyst protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This ion is an excellent leaving group, as it departs as a neutral water molecule. libretexts.org

Carbocation Formation and Nucleophilic Attack: The water molecule departs, generating a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over carbon atoms 2 and 4. A nucleophile can then attack either of these positions. Attack at C-2 results in the direct substitution product, while attack at C-4 leads to an allylic rearrangement, a common outcome in such systems. wikipedia.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their formation occurs with retention of stereochemistry at the carbon center. libretexts.org The resulting tosylate or mesylate can then undergo nucleophilic substitution, often through an Sₙ2 or Sₙ2' pathway. stackexchange.com

Reactions of the Alkene Moieties

The two carbon-carbon double bonds at the C-1 and C-7 positions are regions of high electron density, making them susceptible to reactions such as hydrogenation and electrophilic addition.

Hydrogenation and Reduction Pathways

The double bonds of this compound can be reduced to single bonds through catalytic hydrogenation. This reaction would convert the unsaturated dienol into the saturated secondary alcohol, 2-octanol. wikipedia.org The complete hydrogenation of the related isomer, octa-2,7-dien-1-ol, to n-octanol is a known industrial process, suggesting the feasibility of this transformation. google.comprepchem.com

Various catalysts can be employed for this reaction, with the choice of catalyst and conditions influencing the selectivity and extent of reduction.

A more complex and synthetically powerful pathway involves a tandem isomerization and asymmetric transfer hydrogenation. Research on secondary allylic alcohols has shown that a ruthenium catalyst can first isomerize the allylic alcohol to its corresponding enol, which tautomerizes to a ketone. shu.educore.ac.uk This ketone intermediate is then asymmetrically reduced in the same pot to yield a chiral saturated secondary alcohol. shu.educore.ac.uk This one-pot process effectively reduces both the C=C and the resulting C=O bond. core.ac.uk

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The alkene functional groups readily undergo electrophilic addition reactions. In these reactions, an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across a double bond. For the terminal double bonds of this compound, the addition is expected to follow Markovnikov's rule. The hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C-1 and C-7), and the halide adds to the more substituted carbon (C-2 and C-8). However, the proximity of the electron-withdrawing hydroxyl group to the C-1=C-2 double bond may influence the regioselectivity of the addition at that site.

Halogenation is the addition of a halogen (e.g., Br₂, Cl₂) across the double bonds. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. The reaction of both double bonds would yield a tetra-halogenated derivative.

The presence of the allylic hydroxyl group can also play a directing role in some electrophilic additions, such as epoxidation, by forming hydrogen bonds with the reagent, thereby influencing the facial selectivity of the attack. wikipedia.org

Mentioned Compounds

Cycloaddition Reactions (e.g., Diels-Alder, Cross-Enyne Metathesis)

The diene system of this compound and its isomers is amenable to cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. While specific studies on this compound as the diene component are not extensively documented, the reactivity of similar structures provides significant insight. For instance, the related compound octa-5,7-dien-2-one undergoes a Diels-Alder reaction, indicating that the octadiene framework is a viable participant in such transformations. organic-chemistry.org The presence of the hydroxyl group at the C-2 position can influence the stereoselectivity and electronics of the diene system, potentially requiring specific catalysts or conditions to achieve desired outcomes.

Cross-Enyne Metathesis (CEYM): Cross-enyne metathesis is a powerful reaction that forms a conjugated 1,3-diene from an alkene and an alkyne, catalyzed by ruthenium complexes. scienceinfo.com The parent compound, 1,7-octadiene (B165261), is frequently used in tandem CEYM-Diels-Alder reactions, where it serves as a source of ethylene (B1197577). pitt.eduresearchgate.net In this process, the catalyst reacts with 1,7-octadiene to generate a ruthenium-ethylidene complex in situ, which then engages with an alkyne to form a diene. This diene can then undergo an intramolecular or intermolecular Diels-Alder reaction with a suitable dienophile. masterorganicchemistry.com This strategy avoids the direct handling of ethylene gas and has been applied to the synthesis of complex carbo- and heterocyclic frameworks. masterorganicchemistry.com Given this precedent, this compound could theoretically serve a similar role, with the hydroxyl group offering a handle for further functionalization of the resulting cycloadducts.

Reaction Type Reactants Catalyst/Conditions Product Type Significance
Diels-AlderDiene (e.g., octa-5,7-dien-2-one) + DienophileThermal or Lewis AcidCyclohexene (B86901) derivativeForms six-membered rings with high stereocontrol.
CEYM-Diels-Alder1,7-Octadiene + Alkyne + DienophileHoveyda-Grubbs CatalystFunctionalized carbo- and heterocyclesOne-pot synthesis of complex cyclic systems. masterorganicchemistry.com

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a widely used intramolecular reaction that forms cyclic alkenes from acyclic dienes, catalyzed by metal carbenes such as Grubbs or Hoveyda-Grubbs catalysts. The 1,7-diene structure is ideal for forming an eight-membered ring. Studies have utilized 1,7-octadiene itself to assess reaction rates and catalyst efficiency in the formation of cyclooctene. pitt.eduresearchgate.net

More significantly, RCM has been applied to functionalized octadienols in complex total synthesis. In an efficient synthesis of valienamine, a key step involves the ring-closing metathesis of (4S,5S,6S)-4,5,6-tribenzyloxy-7-(benzyloxymethyl)octa-1,7-dien-3-ol. wikipedia.org This demonstrates that the RCM reaction is tolerant of multiple oxygen-containing functional groups, including a free hydroxyl group, on the octadiene scaffold. This tolerance makes RCM a powerful tool for constructing highly functionalized, medium-sized rings from precursors like substituted octa-1,7-dien-2-ols.

Substrate Catalyst Product Application Reference
1,7-OctadieneRuthenium Carbene CatalystsCycloocteneStudy of RCM reaction rates and mechanisms. pitt.eduresearchgate.net
(4S,5S,6S)-4,5,6-tribenzyloxy-7-(benzyloxymethyl)octa-1,7-dien-3-olNot specifiedFunctionalized cyclohexene derivativeKey step in the total synthesis of valienamine. wikipedia.org

Ozonolysis and Carbonyl Oxide Formation

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds, replacing them with carbonyl groups. nih.gov The reaction proceeds through a concerted cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). masterorganicchemistry.com This intermediate rapidly decomposes via cycloreversion into a carbonyl compound and a highly reactive intermediate known as a carbonyl oxide (or Criegee intermediate). masterorganicchemistry.com

A detailed theoretical study on the ozonolysis of geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol), a structural isomer of octadienols, provides a clear mechanistic model. fiveable.meescholarship.org The process is initiated by the formation of primary ozonides at the double bonds, which then open to form carbonyl oxides. These reactive species can then undergo further reactions to form products like dioxanes and hydroperoxides, which can isomerize to more stable compounds. fiveable.meescholarship.org

Applying this mechanism to this compound, ozonolysis would cleave both the C1=C2 and C7=C8 double bonds. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) of the resulting ozonide would be expected to yield two primary fragments:

From the C1=C2 bond: Hydroxyethanal (glycolaldehyde).

From the C7=C8 bond: Formaldehyde and 6-oxohexanal.

This reaction provides a method for the controlled degradation of the octadienol backbone to produce smaller, functionalized molecules.

Isomerization and Rearrangement Processes

The structure of this compound is susceptible to various isomerization and rearrangement reactions, which can be triggered by acid, base, or thermal conditions.

Positional and Stereoisomerization Studies

The positions of the double bonds and the hydroxyl group in octadienols can be changed under certain conditions. A notable example is the acid-catalyzed isomerization of octa-2,7-dien-1-ol, a constitutional isomer of this compound. This compound can be selectively isomerized to 7-octenal, which is a valuable intermediate for producing 1,9-nonanedialdehyde and subsequently 1,9-nonanediamine, a monomer for polymers. wikipedia.org This type of positional isomerization involves the migration of a double bond and tautomerization of the alcohol to an aldehyde, highlighting the synthetic versatility derived from the octadienol structure.

Pericyclic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The 1,5-diene moiety embedded within the this compound structure (from C3 to C7 plus the C1=C2 double bond) makes it a potential candidate for sigmatropic rearrangements.

Specifically, the molecule fits the structural motif for an oxy-Cope rearrangement. The oxy-Cope rearrangement is a pitt.edupitt.edu-sigmatropic shift of 1,5-dien-3-ols that results in the formation of an unsaturated carbonyl compound. scienceinfo.comwikipedia.org The driving force for this reaction is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.org Treating a 1,5-dien-3-ol with a base, such as potassium hydride, can dramatically accelerate the reaction rate (by a factor of 10¹⁰–10¹⁷), allowing it to proceed at room temperature in what is known as the anionic oxy-Cope rearrangement. organic-chemistry.org

For this compound, a pitt.edupitt.edu-sigmatropic rearrangement (Cope or oxy-Cope) is theoretically possible, which would involve the atoms from C2 through C6 and the C7=C8 double bond. However, specific experimental studies documenting this rearrangement for this compound are not prominent in the literature. The Claisen rearrangement, another pitt.edupitt.edu-sigmatropic reaction, typically involves an allyl vinyl ether and is a powerful C-C bond-forming reaction. masterorganicchemistry.comresearchgate.net While not directly applicable to the alcohol itself, this compound could be converted into a suitable ether to undergo a Claisen-type rearrangement.

Polymerization Chemistry of Octadienols

While this compound itself is not typically used directly as a monomer in large-scale polymerization, its derivatives and its precursor, 1,7-octadiene, are significant in polymer chemistry.

1,7-octadiene can be used to create micropatterned surfaces through plasma polymerization and acts as a crosslinker in other polymerization processes. researchgate.net More relevant to the dienol, its isomer octa-2,7-dien-1-ol is a key precursor in the synthesis of 1,9-nonanediamine. wikipedia.org This diamine is a monomer used in the production of specialty polyamides, analogous to how hexamethylenediamine (B150038) is used for Nylon 6,6. The synthesis path involves isomerization of the dienol to an aldehyde, followed by hydroformylation and reductive amination. wikipedia.org

Furthermore, during the industrial synthesis of octadienols via the telomerization of butadiene and water, the formation of insoluble polymers can be a significant side reaction that interferes with continuous production processes. This indicates that under catalytic conditions, the octadienol and its precursors have a tendency to oligomerize or polymerize, a factor that must be carefully controlled for efficient chemical synthesis.

Anionic Polymerization

Anionic polymerization is a chain-growth polymerization method initiated by a potent nucleophile, such as an organolithium compound. A key characteristic of this method is the potential for it to be a "living" polymerization, which proceeds without inherent termination or chain transfer steps, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. uni-bayreuth.de

However, the direct anionic polymerization of monomers containing acidic protons, such as the hydroxyl group in this compound, is not feasible. The initiator, being a strong base, would be instantly quenched through an acid-base reaction with the alcohol, preventing the initiation of polymerization. rsc.orgepa.gov To overcome this limitation, a protection-deprotection strategy is employed. The hydroxyl group is first masked with a suitable protecting group that is stable under the anionic polymerization conditions. researchgate.net After polymerization, the protecting group is removed to yield the desired hydroxyl-functionalized polymer.

Mechanism:

Protection: The hydroxyl group of this compound is converted into a non-acidic functional group. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used for this purpose due to their stability and ease of removal. researchgate.net

Initiation: The protected monomer is then introduced to an anionic initiator, typically an alkyllithium compound like sec-butyllithium, in an aprotic solvent like cyclohexane (B81311) or tetrahydrofuran. The initiator adds across one of the double bonds (typically the more accessible terminal vinyl group) to form a carbanionic active center.

Propagation: The carbanionic chain end propagates by sequentially adding more protected monomer units. This process continues until all the monomer is consumed. uni-bayreuth.de

Termination: The living polymer chains are terminated by adding a quenching agent, such as methanol (B129727) or water. This step protonates the carbanionic chain end.

Deprotection: The final step involves the removal of the protecting groups from the polymer chain to regenerate the free hydroxyl groups. For silyl ethers, this is typically achieved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or acidic hydrolysis. researchgate.net

This methodology allows for the synthesis of well-defined polymers with pendant hydroxyl groups derived from this compound, which can be used for further modifications or to tune the polymer's physical properties, such as hydrophilicity and adhesion.

Table 1: Common Protection/Deprotection Schemes for Anionic Polymerization of Hydroxyl-Functionalized Monomers

Protecting Group Protection Reagent Deprotection Reagent Reference
tert-Butyldimethylsilyl (TBDMS) tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole Tetra-n-butylammonium fluoride (TBAF), Acetic Acid researchgate.netresearchgate.net
Tetrahydropyranyl (THP) Dihydropyran (DHP), p-Toluenesulfonic acid (cat.) Acetic acid/THF/Water rsc.org

Transition Metal-Catalyzed Polymerization (e.g., Butadiene Polymerization with Octadienyl Complexes)

Transition metal catalysts, particularly those based on palladium, are fundamental to the synthesis of octadienols via the telomerization of 1,3-butadiene (B125203). rsc.org This reaction involves the dimerization of butadiene with the simultaneous addition of a nucleophile, such as water or an alcohol. rsc.orggoogle.com The product, a mixture of octadienol isomers including 2,7-octadien-1-ol (B1588117) and 1,7-octadien-3-ol, is closely related to the target compound and its formation illustrates a key transformation mechanism involving octadienyl intermediates.

The accepted mechanism for palladium-catalyzed telomerization proceeds through a well-defined catalytic cycle:

Catalyst Activation: A Pd(II) precatalyst, such as palladium acetylacetonate (B107027) [Pd(acac)₂], is reduced in situ to an active Pd(0) species. google.com

Oxidative Coupling: Two molecules of 1,3-butadiene coordinate to the Pd(0) center and undergo oxidative coupling to form a key intermediate, the (η³,η¹-octadienediyl)palladium complex. rsc.orgresearchgate.net

Protonation/Nucleophilic Attack: The nucleophile (e.g., water or methanol) interacts with this palladium complex. Protonation of the octadienediyl ligand, followed by nucleophilic attack on the resulting π-allyl system, leads to the formation of the octadienol product and regenerates the Pd(0) catalyst. rsc.orgresearchgate.net The choice of ligands, often phosphines, coordinated to the palladium center significantly influences the reaction's rate and the regioselectivity of the nucleophilic attack, thereby controlling the ratio of linear (e.g., 2,7-octadien-1-ol) to branched (e.g., 1,7-octadien-3-ol) products. rsc.org

These palladium-octadienyl complexes are not only intermediates in telomerization but are also central to understanding butadiene polymerization, where telomerization can be a competing reaction that produces functional oligomers instead of high molecular weight polymers. rsc.orgmdpi.com

Furthermore, other transition metal catalysts, such as non-bridged half-titanocenes, have been utilized for the polymerization of 1,7-octadiene. scirp.orgmdpi.commdpi.com This type of polymerization can proceed via repeated insertion of the diene, affording polymers that contain terminal olefinic double bonds in the side chains. scirp.orgmdpi.com These pendant double bonds serve as reactive handles that can be subsequently converted into hydroxyl groups through reactions like hydroboration-oxidation, providing an alternative route to polyolefins functionalized with alcohol groups derived from an octadiene structure. mdpi.com

Table 2: Typical Components in Palladium-Catalyzed Telomerization of Butadiene with Water

Component Example Function Reference
Palladium Precursor Palladium(II) Acetate, Pd(acac)₂ Source of active Pd(0) catalyst google.comvulcanchem.com
Ligand Triphenylphosphine (B44618) trisulfonate (TPPTS) Stabilizes Pd center, controls selectivity vulcanchem.comresearchgate.net
Nucleophile Water Reacts with butadiene dimer to form octadienol rsc.orgresearchgate.net
Promoter/Base Triethylamine (NEt₃) Can enhance reaction rate vulcanchem.comresearchgate.net
Co-catalyst Carbon Dioxide (CO₂) Can influence reaction equilibrium and selectivity vulcanchem.com

Formation of Specialty Polymers

The dual functionality of this compound and its isomers, such as 2,7-octadien-1-ol, makes them valuable precursors for the synthesis of monomers used in the production of specialty polymers like high-performance polyamides. vulcanchem.comgoogleapis.com

A significant industrial application is the conversion of 2,7-octadien-1-ol into 1,9-nonanediamine, a monomer for specialty nylons. This multi-step transformation highlights the chemical utility of the octadienol structure:

Isomerization: The 2,7-octadien-1-ol is first isomerized to 7-octen-1-al. This reaction rearranges the double bond and oxidizes the alcohol to an aldehyde, often using a copper-based catalyst.

Hydroformylation: The resulting 7-octen-1-al undergoes hydroformylation, a reaction with synthesis gas (a mixture of CO and H₂), typically catalyzed by a rhodium or cobalt complex. This adds a formyl group (-CHO) to the terminal double bond, producing 1,9-nonanedialdehyde. vulcanchem.com

Reductive Amination: Finally, the 1,9-nonanedialdehyde is converted to 1,9-nonanediamine through reductive amination, which involves reaction with ammonia (B1221849) and hydrogen over a hydrogenation catalyst (e.g., nickel). vulcanchem.com

The resulting 1,9-nonanediamine can be polymerized with a dicarboxylic acid to produce specialty polyamides (e.g., Nylon 9,T) with unique properties not attainable with more common diamines.

Beyond this specific pathway, the structure of this compound lends itself to other advanced polymerization techniques. The presence of two terminal double bonds makes it a potential monomer for acyclic diene metathesis (ADMET) polymerization, which can create unsaturated polymers and elastomers. researchgate.net Additionally, the combination of alkene and hydroxyl functionalities allows for participation in thiol-ene polyaddition reactions or for the synthesis of graft copolymers, where the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone. mdpi.comresearchgate.net These routes demonstrate the versatility of this compound as a building block for a diverse range of functional and specialty polymers.

Table 3: Synthesis Pathway from 2,7-Octadien-1-ol to 1,9-Nonanediamine

Step Reaction Type Key Reagents Product Reference
1 Isomerization Copper-based catalyst 7-Octen-1-al vulcanchem.com
2 Hydroformylation CO, H₂ (Syngas), Rh or Co catalyst 1,9-Nonanedialdehyde vulcanchem.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For Octa-1,7-dien-2-ol, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: Proton NMR would provide critical information on the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and the stereochemical relationships between them. Key expected signals would include those for the vinyl protons at the C1 and C7 positions, the proton attached to the hydroxyl-bearing carbon (C2), and the various methylene (B1212753) and methine protons along the carbon chain. The coupling constants (J-values) between these protons would be instrumental in determining the conformation of the molecule.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments within the molecule. The chemical shifts would distinguish between the sp² hybridized carbons of the two double bonds and the sp³ hybridized carbons of the alcohol and methylene groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

For this compound, Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of an unsaturated alcohol, with potential fragmentation pathways including the loss of a water molecule, cleavage adjacent to the hydroxyl group, and various cleavages along the aliphatic chain, influenced by the positions of the double bonds.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn would allow for the unambiguous determination of its elemental formula (C₈H₁₄O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl and alkene functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-O stretching vibration would likely appear in the 1000-1260 cm⁻¹ region. The presence of the terminal and internal double bonds would be confirmed by C=C stretching vibrations around 1640-1680 cm⁻¹ and vinylic =C-H stretching absorptions above 3000 cm⁻¹. Out-of-plane (oop) bending vibrations for the vinyl groups would also be expected in the fingerprint region.

Chromatographic Techniques for Purity and Isomer Separation (e.g., GC-MS)

Chromatographic techniques are vital for assessing the purity of a sample and for separating isomers. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), would be the method of choice for the analysis of a volatile compound like this compound.

GC would be used to determine the purity of the compound and to separate it from any starting materials, byproducts, or isomers. The retention time would be a characteristic property under specific chromatographic conditions. When coupled with a mass spectrometer, GC-MS allows for the acquisition of a mass spectrum for each separated component, providing both separation and identification in a single analysis. This technique would be crucial for distinguishing this compound from its isomers.

Computational and Theoretical Studies of Octa 1,7 Dien 2 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules like octa-1,7-dien-2-ol from first principles. These calculations provide detailed insights into the molecule's electronic landscape and the energetic profiles of its chemical transformations.

Electronic Structure and Molecular Conformation Analysis

The electronic structure of this compound dictates its fundamental chemical properties. Quantum chemical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate electrostatic potential surfaces. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational analysis, another key aspect, involves determining the stable three-dimensional arrangements of the molecule. For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformers can exist. Quantum chemical methods can calculate the relative energies of these conformers to identify the most stable structures. A potential energy surface (PES) scan, performed using methods like B3LYP with a suitable basis set, can systematically explore the conformational space by rotating specific dihedral angles. researchgate.net

Table 1: Hypothetical Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated)

ParameterBondValue
Bond LengthC1=C2~1.34 Å
C7=C8~1.34 Å
C2-O~1.43 Å
O-H~0.96 Å
Bond AngleC1-C2-C3~120°
C2-O-H~109°
Dihedral AngleH-O-C2-C1Varies with conformation
C3-C4-C5-C6Varies with conformation
Note: This table is illustrative and based on general values for similar functional groups. Precise values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. acs.org

For example, in a potential oxidation or isomerization reaction of this compound, DFT could be used to model the geometry and energy of the transition state structure. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Such calculations have been performed for the ozonolysis of related terpene alcohols like geraniol (B1671447), where transition states for the formation of primary ozonides and subsequent reactions were identified. acs.org Similar methodologies could be applied to understand the transformations of this compound.

Energetics and Thermodynamics of Octadienol Transformations

Beyond reaction pathways, quantum chemical calculations provide quantitative data on the energetics and thermodynamics of chemical transformations. This includes calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values determine the spontaneity and equilibrium position of a reaction.

For instance, the relative stability of different isomers of this compound or its reaction products can be determined by comparing their calculated Gibbs free energies of formation. Large-scale databases of quantum chemical calculations for organic molecules exist, providing thermodynamic data for a vast number of species, which can serve as a reference for new calculations. nrel.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by simulating the movement of atoms and molecules over time. ebsco.com This method is particularly useful for studying the dynamic behavior of this compound, including its conformational changes and interactions with its environment.

Conformational Dynamics and Solvent Effects

While quantum chemistry can identify stable conformers, MD simulations can reveal how this compound transitions between these conformations in a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can capture the influence of the solvent on the conformational equilibrium. The trajectories generated from MD simulations can be analyzed to understand the timescale of conformational changes and the role of solvent hydrogen bonding with the hydroxyl group of the dienol.

The choice of solvent can significantly impact reaction outcomes, and MD simulations can help rationalize these effects. For example, simulations can show how different solvents stabilize or destabilize the reactant, transition state, and product, thereby influencing the reaction rate. mdpi.com

Interactions with Catalytic Species

MD simulations are also a valuable tool for studying the interaction of this compound with catalysts. In a potential catalyzed reaction, such as a hydrogenation or an isomerization, MD can model the process of the substrate binding to the active site of a catalyst.

These simulations can provide insights into the binding mode, the specific interactions (e.g., hydrogen bonds, van der Waals forces) that hold the substrate in place, and the conformational changes that may occur in both the substrate and the catalyst upon binding. This information is critical for understanding the mechanism of catalysis and for the rational design of new and improved catalysts. For example, MD simulations have been used to study the interaction of the related compound geraniol with enzymes, revealing stable binding within the active site. nih.gov

Based on a comprehensive review of scientific literature and patent databases, there is insufficient information available for the specific chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested outline. Searches for this exact compound, including by its CAS number (84256-41-7), did not yield significant research findings related to its applications in synthesis, catalysis, or materials science.

The available literature overwhelmingly points to a closely related and industrially significant isomer, Octa-2,7-dien-1-ol (CAS 23578-51-0), whose applications align directly with the topics specified in the outline.

For instance:

As a Precursor to Aldehydes: Octa-2,7-dien-1-ol is well-documented as a precursor for the synthesis of 7-octenal through isomerization. vulcanchem.com

Involvement in Transition Metal-Catalyzed Processes: The primary industrial production method for Octa-2,7-dien-1-ol is the palladium-catalyzed telomerization of butadiene and water, a major topic in transition metal catalysis. vulcanchem.comgoogle.comgoogle.comgoogle.com

Building Block for Complex Molecules: It serves as an intermediate in the synthesis of compounds like 1,9-nonanediamine. vulcanchem.com

Materials Science Applications: Derivatives of Octa-2,7-dien-1-ol, such as (2,7-Octadien-1-yl)succinic anhydride (B1165640), are used in polymer production.

Given the specificity of the request for "this compound" and the lack of available data, it is not possible to provide the requested article without deviating from the subject. It is highly probable that the intended compound of interest is the more common isomer, Octa-2,7-dien-1-ol.

Applications of Octa 1,7 Dien 2 Ol and Its Derivatives in Chemical Synthesis and Materials Science

Material Science Applications

Monomers for Polymer and Copolymer Synthesis

The bifunctional nature of octadiene isomers, containing two terminal double bonds, makes them suitable as monomers and crosslinking agents in polymer synthesis.

Research Findings:

While direct polymerization of Octa-1,7-dien-2-OL is not extensively documented, its structural isomer 1,7-octadiene (B165261) is recognized as a precursor to specialty polymers. wikipedia.org It is utilized in organic synthesis and as a monomer and polymer crosslinking agent. nih.gov The presence of two vinyl groups allows it to participate in polymerization reactions, leading to materials with specific properties. For instance, 1,7-octadiene can undergo ring-closing metathesis to produce cyclooctene, another important monomer. wikipedia.org

Furthermore, the derivative octa-2,7-dien-1-ol serves as a key intermediate in the synthesis of polymer monomers. It can be converted into 1,9-nonanediamine through a sequence of isomerization, hydroformylation, and reductive amination. vulcanchem.com This diamine is a valuable monomer for the production of polyamides. The industrial synthesis of octa-2,7-dien-1-ol is primarily achieved through the palladium-catalyzed telomerization of butadiene with water. vulcanchem.comgoogle.comepo.org

In another synthetic application, octa-2,7-dien-1-ol and its derivatives act as the diene component in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) to create complex cyclic structures, which can themselves be monomers for further polymerization.

Table 1: Octadiene Isomers and Derivatives as Monomer Precursors
CompoundRole in Polymer SynthesisResulting Monomer/Polymer TypeReference
1,7-OctadieneDirect monomer and crosslinking agentSpecialty polymers, Cyclooctene wikipedia.orgnih.gov
Octa-2,7-dien-1-olIntermediate for monomer synthesis1,9-Nonanediamine (for polyamides) vulcanchem.com
Octa-2,7-dien-1-olDiene component in Diels-Alder reactionsCyclic anhydrides (potential monomers)

Surface Modification and Film Deposition (e.g., Plasma Polymerized Films)

Plasma polymerization is a versatile technique for depositing thin films onto various substrates, and monomers from the octadiene family are particularly effective for modifying surface properties such as hydrophobicity.

Research Findings:

The structural isomer 1,7-octadiene has been successfully used as a monomer to fabricate plasma-polymerized films (ppOD). researchgate.net This solvent-free, one-step process allows for the creation of thin, robustly attached coatings. researchgate.netresearchgate.net The primary application of ppOD films is in the controlled modification of surface energy. For example, depositing a ppOD film onto a hydrophilic substrate like a glass slide can decrease its surface free energy significantly, from approximately 71 to 44 mJ·m⁻². researchgate.net This change is attributed to the covering of polar surface groups (like SiOH) with non-polar hydrocarbon (CxHy) functionalities from the plasma polymer. researchgate.net

Research has demonstrated that by carefully tuning the parameters of the plasma polymerization process—such as input energy and deposition time—it is possible to precisely control the hydrophobicity of the resulting surface. researchgate.net This tunability is a key advantage of plasma polymerization, allowing for the fabrication of films with a wide range of properties from a single monomer. researchgate.net These modified surfaces have applications where a hydrophobic character is desirable. researchgate.net

Table 2: Surface Properties of Substrates Modified with Plasma-Polymerized 1,7-Octadiene (ppOD)
SubstrateSurface TreatmentKey FindingReference
Glass Slides / Silicon WafersPlasma polymerization of 1,7-octadieneDecreased surface free energy (SFE) from ~71 to 44 mJ·m⁻², increasing hydrophobicity. researchgate.net
Silica (B1680970) ParticlesPlasma polymerization of 1,7-octadieneProduces particles with tuned hydrophobicity. wikipedia.org
General SubstratesPlasma polymerizationOffers a versatile, one-step dry process for creating thin film coatings without the use of solvents. researchgate.netresearchgate.net

Derivatives and Analogs for Structure-Activity Relationship Studies (excluding biological activity)

The derivatives and analogs of octadienols are valuable subjects for structure-activity relationship (SAR) studies within the context of chemical synthesis. These studies explore how modifications to the molecular structure influence reactivity, reaction mechanisms, and the efficiency of synthetic pathways for creating more complex molecules.

Research Findings:

The chemical versatility of the octadienol framework allows for the synthesis of numerous derivatives and analogs, which are then used to probe reaction mechanisms and optimize synthetic routes.

Diels-Alder Reactivity: Octa-2,7-dien-1-ol and its derivatives can be reacted with maleic anhydride to form 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione . Studying this Diels-Alder reaction under various conditions (e.g., with Lewis acid catalysts like aluminum chloride) provides insight into how the diene's structure affects cycloaddition efficiency and regioselectivity.

Intermediates for Complex Synthesis: The analog (2S, 4E)-2-Amino-octa-4,7-dien-1-ol is a key intermediate in the synthesis of analogs of the natural product mycothiazole. tandfonline.comtandfonline.com The synthesis of this amino alcohol itself involves a multi-step process where reaction conditions are systematically varied to achieve the desired stereochemistry and yield. For example, studies have compared different bases and reaction times to optimize the formation of a key precursor, providing a clear example of a structure-activity relationship in a synthetic context. tandfonline.com

Mechanistic Studies: The isomer 3,5-Octadien-2-ol is used in mechanistic studies to understand the reactivity of conjugated diene-alcohols. Its structure allows for the investigation of oxidation, reduction, and substitution reactions, providing fundamental insights into how the interplay between the hydroxyl group and the double bonds influences chemical behavior. Optimizing the enantioselective synthesis of such compounds using chiral catalysts is another area of study aimed at understanding how structure dictates stereochemical outcomes.

Table 3: Synthesis of (2R, 4E)-2-Amino-octa-4,7-dien-1-ol Precursor (Compound 9) Under Various Conditions
Experimental ConditionsSolvent and TemperatureZ/E Isomer RatioYield (%)Reference
K₂CO₃ (1.5 eq.), 18-crown-6, 4hCH₂Cl₂, reflux90:1090 tandfonline.com
K₂CO₃ (1.5 eq.), sodium thioglycolate, 20hDioxane/H₂O, reflux75:2560 tandfonline.com
PhLi (2 eq), tBuOH-tBuOK, 2hTHF, -78 to -30°C13:8720 tandfonline.com

Q & A

Q. What established synthetic protocols exist for Octa-1,7-dien-2-OL, and what factors critically influence reaction yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves allylic oxidation or stereoselective reduction of conjugated dienols. For example, Sharpless asymmetric dihydroxylation or Grignard reagent addition to α,β-unsaturated ketones may be employed. Key parameters include:
  • Catalyst selection : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective synthesis .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Grignard reactions.
  • Temperature control : Low temperatures (−78°C) minimize side reactions during organometallic steps.
    Reproducibility requires detailed reporting of stoichiometry, purification methods (e.g., column chromatography), and spectroscopic validation (NMR, IR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign doublet-of-doublets (δ 5.2–5.8 ppm) for conjugated diene protons and hydroxyl proton shifts (δ 1.5–2.5 ppm, broad). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • IR Spectroscopy : Confirm hydroxyl groups via O–H stretches (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₄O) and fragments (e.g., loss of H₂O at m/z 112).
    Cross-reference with published databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s acid-catalyzed cyclization?

  • Methodological Answer : Conflicting experimental data (e.g., unexpected stereochemistry) may arise from unaccounted transition states. Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model:
  • Transition state geometries : Identify chair vs. boat conformations in electrocyclic steps .
  • Activation energies : Compare pathways for [3,3]-sigmatropic shifts vs. concerted cyclization.
    Validate simulations with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What strategies mitigate batch-to-batch variability in this compound’s enantiomeric excess (EE) during asymmetric synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, temperature, and solvent ratios.
  • In-line analytics : Implement real-time HPLC with chiral columns (e.g., Chiralpak AD-H) to monitor EE .
  • Post-reaction quenching : Rapid cooling or chelating agents (e.g., EDTA) prevent racemization.
    Document deviations using OOS/OOT protocols, including root-cause analysis (e.g., catalyst degradation, moisture levels) .

Q. How do solvent effects and substituent positioning influence the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Solvent polarity : Nonpolar solvents (hexane) favor endo selectivity; polar solvents (DMSO) stabilize charge-separated transition states.
  • Substituent analysis : Electron-withdrawing groups (EWGs) at C-1 increase diene reactivity. Use Hammett σ constants to predict regioselectivity .
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature to isolate dominant products.

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on this compound’s thermal stability under oxidative conditions?

  • Methodological Answer :
  • Controlled replicates : Repeat experiments with standardized oxygen partial pressures and calorimetry (DSC/TGA) to quantify decomposition thresholds .
  • Meta-analysis : Pool data from multiple studies using PRISMA guidelines, weighting results by sample size and methodology rigor (e.g., exclude studies lacking purity validation) .
  • Mechanistic probes : Use radical traps (TEMPO) to test for chain-propagation pathways in oxidation .

Q. What statistical methods are appropriate for analyzing nonlinear relationships in this compound’s structure-activity data?

  • Methodological Answer :
  • Multivariate regression : Correlate Hammett constants/logP values with biological activity (e.g., antimicrobial potency).
  • Machine learning : Train random forest models on QSAR datasets to predict untested derivatives.
  • Uncertainty quantification : Apply Monte Carlo simulations to assess confidence intervals in kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.